molecular formula C4H4F3NO2 B13572953 4,4,4-Trifluoro-1-nitrobut-1-ene

4,4,4-Trifluoro-1-nitrobut-1-ene

Cat. No.: B13572953
M. Wt: 155.08 g/mol
InChI Key: SFJHULYPXXWSQG-HNQUOIGGSA-N
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Description

4,4,4-Trifluoro-1-nitrobut-1-ene is an organic compound with the molecular formula C4H4F3NO2 It is characterized by the presence of a trifluoromethyl group and a nitro group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-nitrobut-1-ene typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ones with nitroalkanes under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher efficiency and scalability. The use of automated systems also minimizes human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-nitrobut-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-1-nitrobut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-nitrobut-1-ene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that further modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluorobut-2-yn-1-one
  • 4,4,4-Trifluoro-1-butanol
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione

Uniqueness

4,4,4-Trifluoro-1-nitrobut-1-ene is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C4H4F3NO2

Molecular Weight

155.08 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-1-nitrobut-1-ene

InChI

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3-8(9)10/h1,3H,2H2/b3-1+

InChI Key

SFJHULYPXXWSQG-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C(C=C[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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